4-Bromo-1-(chloromethoxy)-2-methylbenzene
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Overview
Description
4-Bromo-1-(chloromethoxy)-2-methylbenzene is an organic compound with the molecular formula C8H8BrClO It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a chloromethoxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(chloromethoxy)-2-methylbenzene typically involves the bromination of 2-methylphenol followed by chloromethoxylation. The process can be summarized as follows:
Bromination: 2-Methylphenol is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the para position relative to the hydroxyl group.
Chloromethoxylation: The brominated product is then reacted with chloromethyl methyl ether in the presence of a base such as sodium hydroxide to replace the hydroxyl group with a chloromethoxy group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-(chloromethoxy)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The chloromethoxy group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Products depend on the nucleophile used (e.g., 4-amino-1-(chloromethoxy)-2-methylbenzene).
Oxidation: 4-Bromo-1-(chloromethoxy)-2-methylbenzoic acid.
Reduction: 4-Bromo-1-(hydroxymethoxy)-2-methylbenzene.
Scientific Research Applications
4-Bromo-1-(chloromethoxy)-2-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.
Material Science: It is utilized in the synthesis of polymers and other advanced materials.
Chemical Biology: It is employed in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(chloromethoxy)-2-methylbenzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In oxidation and reduction reactions, the functional groups are transformed through redox mechanisms involving electron transfer.
Comparison with Similar Compounds
4-Bromo-1-chloro-2-methoxybenzene: Similar structure but with a methoxy group instead of a chloromethoxy group.
4-Bromo-1-(methoxymethoxy)-2-methylbenzene: Similar structure but with a methoxymethoxy group instead of a chloromethoxy group.
4-Bromo-1-(chloromethoxy)-2-ethylbenzene: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness: 4-Bromo-1-(chloromethoxy)-2-methylbenzene is unique due to the presence of both a bromine atom and a chloromethoxy group on the benzene ring, which allows for a wide range of chemical modifications and applications in various fields of research.
Properties
Molecular Formula |
C8H8BrClO |
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Molecular Weight |
235.50 g/mol |
IUPAC Name |
4-bromo-1-(chloromethoxy)-2-methylbenzene |
InChI |
InChI=1S/C8H8BrClO/c1-6-4-7(9)2-3-8(6)11-5-10/h2-4H,5H2,1H3 |
InChI Key |
FICRYXMIEBESJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCCl |
Origin of Product |
United States |
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